

# Application Notes and Protocols for Avadomide (CC-122) in Preclinical Models

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## Compound of Interest

Compound Name: Avadomide

Cat. No.: B1662804

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These application notes provide a comprehensive overview of the preclinical evaluation of **avadomide** (CC-122), a novel cereblon E3 ligase modulating agent. The protocols detailed below are based on established methodologies from preclinical studies and are intended to guide researchers in the investigation of **avadomide**'s therapeutic potential in hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).

## Mechanism of Action

**Avadomide** exerts its potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).<sup>[1][2][3]</sup> This binding event selectively recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.<sup>[1][2][3]</sup> The degradation of these transcription factors leads to two primary downstream effects:

- **Direct Cell-Autonomous Antitumor Activity:** In malignant B-cells, the degradation of Ikaros and Aiolos results in decreased proliferation and increased apoptosis.<sup>[1][2]</sup> **Avadomide** has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.<sup>[1][4]</sup>
- **Immunomodulatory Effects:** The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to enhanced immune function, including increased production of Interleukin-2 (IL-2) and overall T-cell and NK-cell costimulation.<sup>[1]</sup>

## Data Presentation

### In Vitro Efficacy of Avadomide in DLBCL Cell Lines

Cell Line Subtype	Cell Line	IC50 (μM)	Reference
ABC-DLBCL	TMD8	0.01 - 1.5	<a href="#">[5]</a>
OCI-Ly10	0.01 - 1.5	<a href="#">[5]</a>	
U2932	0.01 - 1.5	<a href="#">[5]</a>	
HBL-1	0.01 - 1.5	<a href="#">[5]</a>	
GCB-DLBCL	SU-DHL-4	0.01 - 1.5	<a href="#">[5]</a>
Karpas 422	0.01 - 1.5	<a href="#">[5]</a>	
OCI-Ly1	0.01 - 1.5	<a href="#">[5]</a>	

Note: A specific IC50 value for each cell line was not available in the search results; however, the referenced study indicates that the IC50 values for the listed cell lines fall within the 0.01-1.5μM range.

### In Vivo Efficacy of Avadomide in DLBCL Xenograft Model

Xenograft Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
GCB-DLBCL (SU-DHL-4)	Avadomide	Not Specified	Significant reduction in tumor growth	<a href="#">[5]</a> <a href="#">[6]</a>
ABC-DLBCL (TMD8)	Avadomide	Not Specified	Significant reduction in tumor growth	

Note: Specific dosing (mg/kg) and quantitative tumor growth inhibition percentages were not detailed in the provided search results.

# Experimental Protocols

## In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **avadomide** in DLBCL cell lines.

Materials:

- DLBCL cell lines (e.g., TMD8, SU-DHL-4)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Avadomide** (CC-122)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Luminometer

Procedure:

- Culture DLBCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare a stock solution of **avadomide** in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 to 10 µM).
- Seed the DLBCL cells into 96-well plates at a density of  $1 \times 10^4$  cells/well in 100 µL of culture medium.
- Add 100 µL of the **avadomide** dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C.

- Allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100  $\mu$ L of the cell viability reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the **avadomide** concentration and fitting the data to a four-parameter logistic curve.

## In Vivo DLBCL Xenograft Model

This protocol outlines the establishment of a subcutaneous DLBCL xenograft model to evaluate the in vivo efficacy of **avadomide**.

Materials:

- Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
- DLBCL cell line (e.g., SU-DHL-4)
- Matrigel®
- **Avadomide** (CC-122)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers
- Animal housing facility compliant with institutional guidelines

Procedure:

- Harvest DLBCL cells during the exponential growth phase.

- Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of  $5 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Prepare **avadomide** in the vehicle for oral administration.
- Administer **avadomide** or vehicle to the respective groups via oral gavage. Note: The optimal dose and schedule should be determined empirically. Based on clinical trial data, intermittent dosing schedules (e.g., 5 days on/2 days off) have been shown to be effective.
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Ikaros/Aiolos degradation).

## Western Blot for Ikaros and Aiolos Degradation

This protocol is for the detection of Ikaros and Aiolos protein levels in DLBCL cells following treatment with **avadomide**.

Materials:

- DLBCL cells treated with **avadomide** (as described in the in vitro viability assay)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies:
  - Rabbit anti-Ikaros (e.g., Santa Cruz Biotechnology)
  - Mouse anti-Aiolos (e.g., Santa Cruz Biotechnology)
  - Anti- $\beta$ -actin antibody (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature 20-30  $\mu$ g of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Ikaros, Aiolos, and  $\beta$ -actin overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- A reduction in the intensity of the Ikaros and Aiolos bands in the **avadomide**-treated samples relative to the control indicates protein degradation.

## IL-2 ELISA for T-Cell Activation

This protocol measures the secretion of IL-2 from primary human T-cells to assess the immunomodulatory activity of **avadomide**.

### Materials:

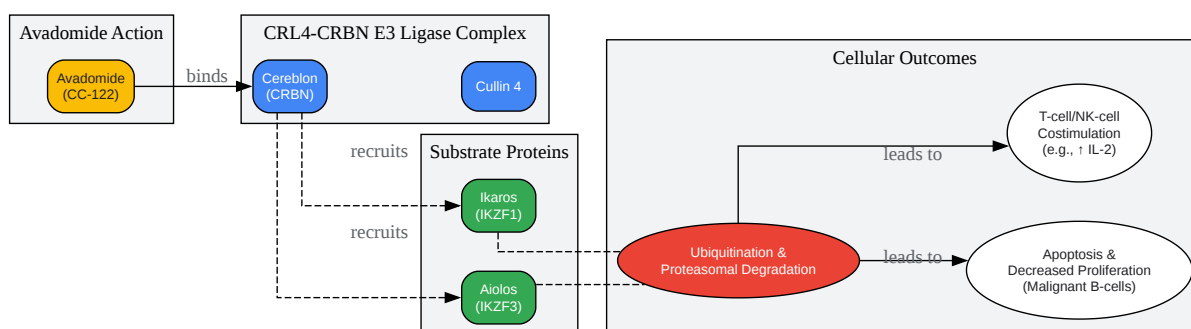
- Human peripheral blood mononuclear cells (PBMCs)
- T-cell isolation kit
- RPMI-1640 medium with 10% FBS
- Anti-CD3 antibody (for T-cell stimulation)
- **Avadomide** (CC-122)
- Human IL-2 ELISA kit
- Microplate reader

### Procedure:

- Isolate primary human T-cells from PBMCs using a negative selection kit.
- Plate the T-cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well.
- Treat the cells with a range of **avadomide** concentrations (e.g., 1 nM to 1  $\mu$ M).
- Stimulate the T-cells with a suboptimal concentration of plate-bound anti-CD3 antibody.
- Incubate the plate for 48 hours at 37°C.

- Collect the cell culture supernatants.
- Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
  - Adding the supernatants and IL-2 standards to a pre-coated plate.
  - Incubating with a detection antibody.
  - Adding a substrate and stopping the reaction.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of IL-2 in the supernatants by comparison to the standard curve. An increase in IL-2 concentration in the **avadomide**-treated wells indicates T-cell activation. A preclinical study reported an IL-2 half-maximal effective concentration (EC50) of 36 nmol/L for **avadomide** in T-cells from healthy donors.

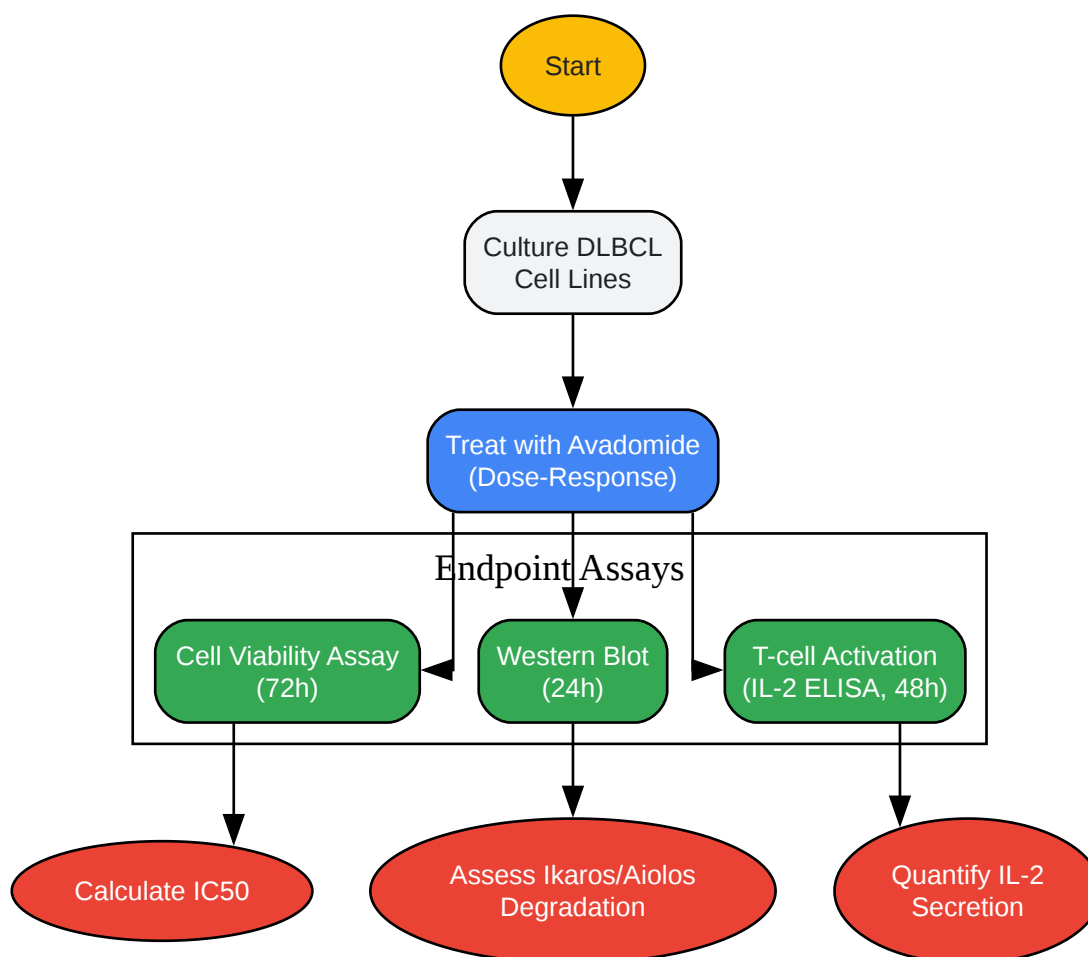
## Visualizations

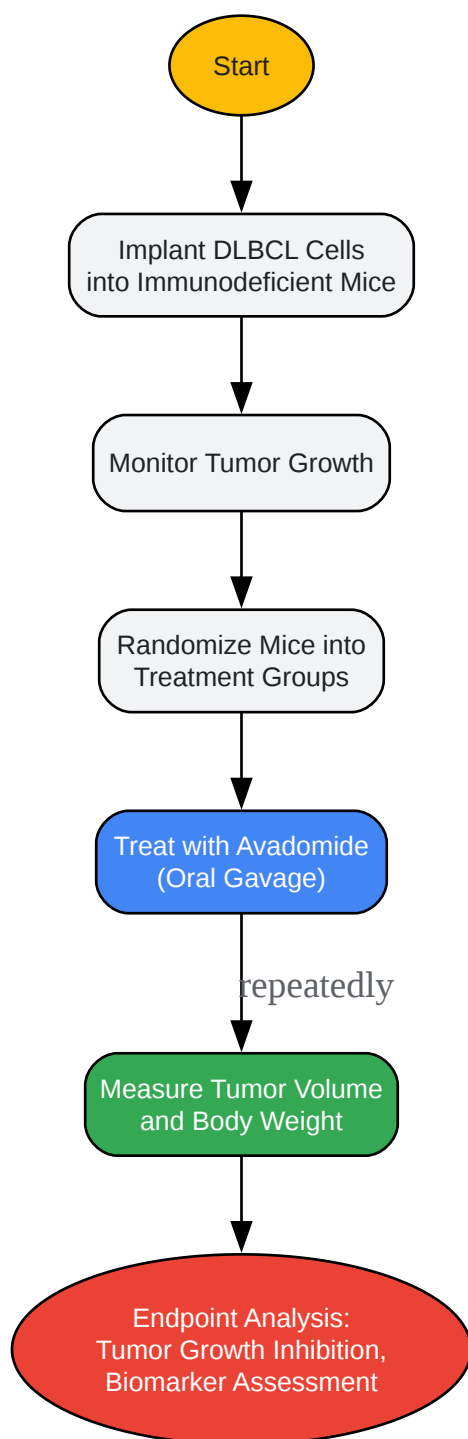


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Caption: **Avadomide**'s mechanism of action.







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